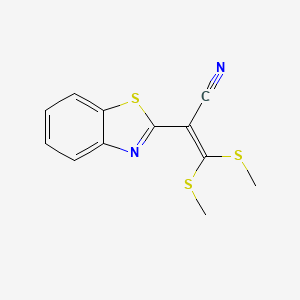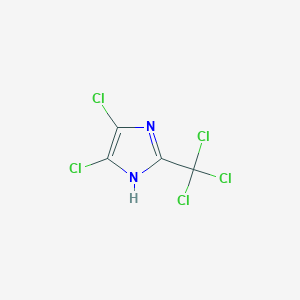
tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidinecarboxylic acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate typically involves the esterification of 1-piperidinecarboxylic acid with 4-(1h-indazol-5-yloxy)-1,1-dimethylethanol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Biochemical pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-Piperidinecarboxylic acid esters: Other esters of 1-piperidinecarboxylic acid with different substituents.
Indazole derivatives: Compounds containing the indazole moiety with various functional groups.
Uniqueness
tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate is unique due to its specific combination of the piperidinecarboxylic acid ester and indazole moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 4-(1H-indazol-5-yloxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-8-6-13(7-9-20)22-14-4-5-15-12(10-14)11-18-19-15/h4-5,10-11,13H,6-9H2,1-3H3,(H,18,19) |
InChI Key |
LRMKDIVLJXHCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-chloro-2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8633382.png)






